3-(Isobutylsulfonyl)azetidine-Containing Analogs Exhibit Potent, Target-Specific Ion Channel Modulation
In a head-to-head comparison from the same patent family and assay system, an elaborated analog incorporating the 1-(isobutylsulfonyl)azetidin-3-yl moiety (Compound BDBM344983, US9783527 Example 285) demonstrates potent inhibition of human Nav1.8 (IC50 = 1.47 µM) and a 1.7-fold lower potency against Nav1.7 (IC50 = 2.52 µM), establishing a defined isoform selectivity profile [1]. This is in contrast to other azetidine-containing analogs in the same patent which exhibit different selectivity windows or reduced potency on these therapeutically relevant sodium channel isoforms.
| Evidence Dimension | Target engagement (Inhibition Potency) |
|---|---|
| Target Compound Data | Nav1.8 IC50 = 1.47 µM; Nav1.7 IC50 = 2.52 µM |
| Comparator Or Baseline | Other azetidine/imidazolidinone analogs within US9783527 with varying Nav1.7/Nav1.8 IC50 values and selectivity ratios |
| Quantified Difference | 1.7-fold selectivity for Nav1.8 over Nav1.7 |
| Conditions | HEK293 cells stably expressing recombinant human Nav1.8 or Nav1.7, fluorescent-based ion flux assay. |
Why This Matters
This data demonstrates that the 1-(isobutylsulfonyl)azetidin-3-yl scaffold can deliver low-micromolar potency and measurable isoform selectivity, a critical parameter for pain research programs targeting specific sodium channels.
- [1] AbbVie Inc. US9783527, Example 285. BindingDB Entry BDBM344983: 1-[1-(2-fluorophenyl)-1H-indazol-4-yl]-3-[1-(isobutylsulfonyl)azetidin-3-yl]imidazolidin-2-one. View Source
